Phényl-1,3-oxazoles

Phenyl-1,3-oxazoles are a class of heterocyclic compounds characterized by the presence of a phenyl ring fused to a 1,3-oxazole moiety. These molecules exhibit diverse chemical and biological properties due to their unique structural features. They find applications in various fields including pharmaceuticals and materials science.

In drug discovery, phenyl-1,3-oxazoles have shown potential as antifungal agents, antimicrobial agents, and anticancer drugs. Their ability to modulate enzyme activity and bind to specific targets makes them attractive for therapeutic development. Additionally, these compounds are also explored in the synthesis of materials with specific properties such as conductivity or optical behavior.

Structurally, phenyl-1,3-oxazoles consist of a five-membered ring containing two oxygen atoms and one nitrogen atom, which can participate in various types of reactions, such as nucleophilic substitution and condensation. The presence of the phenyl group allows for further functionalization to tailor their properties for specific applications.

Overall, phenyl-1,3-oxazoles represent a versatile class of compounds with significant potential in both pharmaceutical and materials science research.

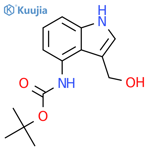

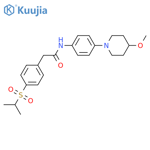

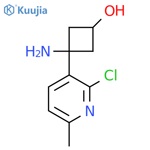

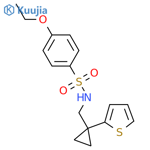

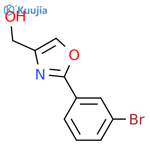

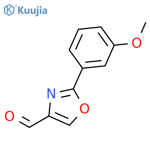

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

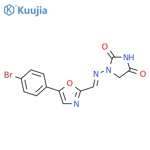

|

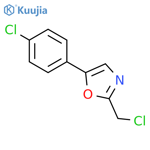

2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole | 64640-12-6 | C10H7Cl2NO |

|

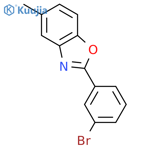

Benzoxazole, 2-(3-bromophenyl)-5-methyl- | 61712-42-3 | C14H10BrNO |

|

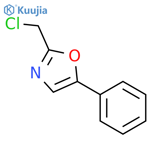

2-(chloromethyl)-5-phenyl-1,3-oxazole | 64640-13-7 | C10H8ClNO |

|

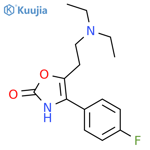

2(3H)-Oxazolone,5-[2-(diethylamino)ethyl]-4-(4-fluorophenyl)- | 52867-77-3 | C15H19FN2O2 |

|

Azumolene | 64748-79-4 | C13H9BrN4O3 |

|

2-Butenedioic acid,2-ethyl-, (2E)- | 5469-25-0 | C22H17BrN2O3 |

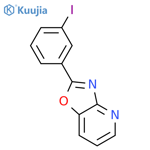

|

2-(3-Iodophenyl)oxazolo[4,5-b]pyridine | 60772-61-4 | C12H7N2OI |

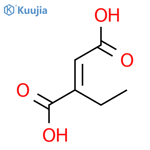

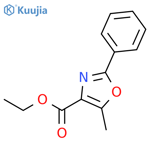

|

4-Oxazolecarboxylic acid, 5-methyl-2-phenyl-, ethyl ester | 61151-96-0 | C13H13NO3 |

|

(2-(3-Bromophenyl)oxazol-4-yl)methanol | 885272-67-3 | C10H8BrNO2 |

|

2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehyde | 885272-93-5 | C11H9NO3 |

Littérature connexe

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

Fournisseurs recommandés

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés